molecular formula C20H26N4O2 B7181346 N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B7181346
M. Wt: 354.4 g/mol
InChI Key: MRSGLQJJOHCIQH-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a pyrazole ring

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-18(15(2)23(3)22-14)19(25)21-13-16-9-11-24(12-10-16)20(26)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSGLQJJOHCIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group and the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide: Shares a similar piperidine and benzoyl structure but lacks the pyrazole ring.

    1-Benzyl-4-piperidone: Contains a piperidine ring but differs in the functional groups attached.

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

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